molecular formula C26H36N6O4 B2727099 吡啶并[3,4-d]嘧啶-7(6H)-羧酸, 2-[4-[[(乙基氨基)羰基]氨基]苯基]-5,8-二氢-4-[(3S)-3-甲基-4-吗啉基]-, 1,1-二甲基乙酯 CAS No. 1207365-47-6

吡啶并[3,4-d]嘧啶-7(6H)-羧酸, 2-[4-[[(乙基氨基)羰基]氨基]苯基]-5,8-二氢-4-[(3S)-3-甲基-4-吗啉基]-, 1,1-二甲基乙酯

货号 B2727099
CAS 编号: 1207365-47-6
分子量: 496.612
InChI 键: NLPOHPJVDDEGHU-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrido[3,4-d]pyrimidines are a class of compounds that have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their biological potential and are present in relevant drugs . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .


Synthesis Analysis

The synthesis of pyrido[3,4-d]pyrimidines involves various synthetic protocols . For example, one method involves the use of quinuclidinone, which affords versatile platforms bearing one lactam function in position C-2 that were then used to create C–N or C–C bonds for SNAr or palladium-catalyzed cross-coupling reactions by in situ C–O activation .


Molecular Structure Analysis

The molecular structure of pyrido[3,4-d]pyrimidines depends on where the nitrogen atom is located in pyridine . There are four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions of pyrido[3,4-d]pyrimidines involve various synthetic protocols . For example, aminations and arylations by direct C–O activation have been used for the design of 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[3,4-d]pyrimidines depend on their specific structures . For example, the pharmacokinetic properties and calculation of drug likeness of certain pyrido[3,4-d]pyrimidines have suggested good traditional drug-like properties .

科学研究应用

结构和合成研究

该领域的研究重点是噻唑并嘧啶和吡啶并嘧啶的合成、结构修饰和构象特征。例如,Nagarajaiah 和 Begum (2014) 探讨了导致噻唑[3,2-a]并嘧啶超分子聚集变化的结构修饰,重点阐述了它们的构象特征和分子间相互作用模式 Nagarajaiah & Begum, 2014。Gelling 和 Wibberley (1969) 讨论了吡啶并[3,4-d]-嘧啶-4(3H)-酮和-嘧啶-2,4-(1H,3H)-二酮的合成和性质,提供了有关吡啶并嘧啶衍生物合成路线和化学性质的基础知识 Gelling & Wibberley, 1969

生物学评估和应用

多项研究评估了嘧啶衍生物的生物活性,表明它们在医学中的潜在应用。例如,Rahmouni 等人 (2016) 合成并评估了新型吡唑并嘧啶衍生物作为抗癌和抗 5-脂氧合酶剂,重点阐述了它们的细胞毒性和 5-脂氧合酶抑制活性 Rahmouni 等人,2016。Shanmugasundaram 等人 (2011) 合成了吡啶(2,3-d)并嘧啶-羧酸盐衍生物,并筛选了它们的抗菌、抗真菌和抗肿瘤活性,证明了嘧啶衍生物的多样化生物学应用 Shanmugasundaram 等人,2011

作用机制

The mechanism of action of pyrido[3,4-d]pyrimidines involves various therapeutic targets . For example, they have been used on several therapeutic targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

安全和危害

The safety and hazards of pyrido[3,4-d]pyrimidines depend on their specific structures and applications . For example, certain pyrido[3,4-d]pyrimidines have shown broad antimicrobial activity and selectivity indices of more than 5.6 against the normal colon cell line (CCD-33Co) .

未来方向

The future directions of research on pyrido[3,4-d]pyrimidines involve the development of new therapies . For example, they have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials .

属性

IUPAC Name

tert-butyl 2-[4-(ethylcarbamoylamino)phenyl]-4-[(3S)-3-methylmorpholin-4-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N6O4/c1-6-27-24(33)28-19-9-7-18(8-10-19)22-29-21-15-31(25(34)36-26(3,4)5)12-11-20(21)23(30-22)32-13-14-35-16-17(32)2/h7-10,17H,6,11-16H2,1-5H3,(H2,27,28,33)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLPOHPJVDDEGHU-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=N2)N4CCOCC4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CCN(C3)C(=O)OC(C)(C)C)C(=N2)N4CCOC[C@@H]4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[3,4-d]pyrimidine-7(6H)-carboxylic acid, 2-[4-[[(ethylamino)carbonyl]amino]phenyl]-5,8-dihydro-4-[(3S)-3-methyl-4-morpholinyl]-, 1,1-dimethylethyl ester

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。